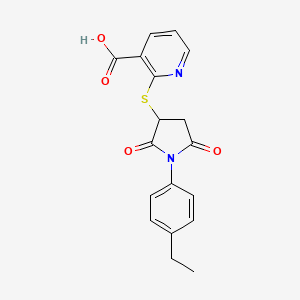

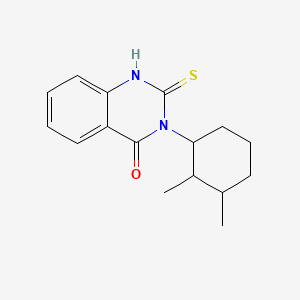

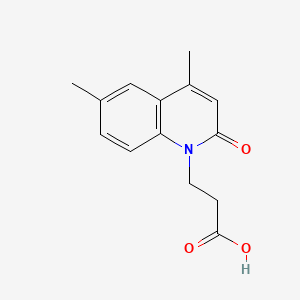

(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as DAPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the class of acrylonitrile compounds and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Anti-inflammatory Applications

- A compound structurally related to (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, specifically a thiazolyl/oxazolyl formazanyl indole, was found to possess moderate to good anti-inflammatory activity against carrageenan-induced edema in albino rats. This activity was identified through the synthesis and evaluation of various indole compounds, establishing a potential application of related compounds in the treatment of inflammation (Singh et al., 2008).

Metabolism Studies

- Studies involving cytochrome P450 2E1 indicated its role in the metabolism of acrylonitrile, a compound related to the structure of this compound. The research demonstrated that cytochrome P450 2E1 might be a primary enzyme involved in the metabolic processes of acrylonitrile in mice. These findings contribute to the understanding of the metabolism of similar compounds and their possible biological interactions (Sumner et al., 1999).

Understanding the Mechanism of Carcinogenicity

- Acrylonitrile, similar in structure to this compound, was identified as a multisite carcinogen in B6C3F1 mice. Understanding the carcinogenicity of acrylonitrile can provide insights into the potential risks or biological interactions of structurally related compounds like this compound (Ghanayem et al., 2002).

Neuroprotective Effects

- A study on the effects of taurine on acrylonitrile-induced oxidative stress in rat brains demonstrated that taurine could counteract the oxidative stress induced by acrylonitrile. This finding contributes to the broader understanding of how structurally similar compounds might interact with biological systems and potentially lead to therapeutic applications (Mahalakshmi et al., 2003).

properties

IUPAC Name |

(E)-3-(2,5-dichloroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3S/c19-14-6-7-15(20)16(8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGCWHKZQAOYGC-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)

![(Z)-ethyl 1-isopropyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2474040.png)

![2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2474046.png)

![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)